molecular formula C20H17ClN2O4 B10983661 N-[5-(acetylamino)-2-methoxyphenyl]-5-(2-chlorophenyl)furan-2-carboxamide

N-[5-(acetylamino)-2-methoxyphenyl]-5-(2-chlorophenyl)furan-2-carboxamide

Cat. No.: B10983661
M. Wt: 384.8 g/mol
InChI Key: GBMJZHNKXWWDDH-UHFFFAOYSA-N
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Description

N-[5-(acetylamino)-2-methoxyphenyl]-5-(2-chlorophenyl)furan-2-carboxamide, also known by its chemical formula C26H20ClNO4, is a fascinating compound with diverse applications. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the following:

  • Borylation: : Start with the appropriate aryl halide (e.g., 2-chlorophenyl bromide) and perform a Suzuki–Miyaura coupling with a boronic acid derivative (e.g., 5-(acetylamino)-2-methoxyphenyl boronic acid) using a palladium catalyst. This step introduces the furan ring and the acetylamino group.

  • Amide Formation: : React the resulting boronic ester with an appropriate amine (e.g., acetylamine) to form the amide linkage.

  • Chlorination: : Introduce the chlorine atom using a suitable chlorinating agent.

Industrial Production: The industrial-scale production of this compound involves optimization of the synthetic steps, purification, and scale-up. It is essential to ensure high yield and purity for commercial applications.

Chemical Reactions Analysis

Reactions:

    Oxidation: The furan ring may undergo oxidation under certain conditions.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents:
  • Palladium catalysts (e.g., Pd(PPh~3~)~4~)
  • Boronic acids (e.g., 5-(acetylamino)-2-methoxyphenyl boronic acid)
  • Amine reagents (e.g., acetylamine)

Major Products: The major products include the target compound itself and any intermediates formed during the synthetic process.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigate its potential as a drug candidate (e.g., anti-inflammatory, anticancer).

    Chemistry: Explore its reactivity and use it as a building block for other molecules.

    Biology: Study its interactions with biological targets.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, leading to biological effects.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to related furan-containing compounds. Notable examples include :

    Furan-2-carboxamide: Lacks the acetylamino group.

    5-(2-Chlorophenyl)furan-2-carboxamide: Lacks the methoxy group.

    Other furan-based amides: Explore their unique features.

Properties

Molecular Formula

C20H17ClN2O4

Molecular Weight

384.8 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-5-(2-chlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C20H17ClN2O4/c1-12(24)22-13-7-8-18(26-2)16(11-13)23-20(25)19-10-9-17(27-19)14-5-3-4-6-15(14)21/h3-11H,1-2H3,(H,22,24)(H,23,25)

InChI Key

GBMJZHNKXWWDDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

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